molecular formula C10H9ClO2 B13275442 2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol

2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol

Cat. No.: B13275442
M. Wt: 196.63 g/mol
InChI Key: RLYGHSDYOSPSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol, with the CAS registry number 260273-63-0 , is a high-purity chemical compound offered for scientific research and development. This organic building block has a molecular formula of C 10 H 9 ClO 2 and a molecular weight of 196.63 g/mol . Its structure consists of a benzofuran core substituted with a chlorine atom at the 7-position and a hydroxyethyl chain at the 2-position . As a versatile molecular building block , this compound is of significant interest in advanced chemical synthesis. It serves as a key precursor for the development of more complex molecules, particularly in pharmaceutical research and materials science. Researchers can utilize this chiral benzofuran derivative in synthetic organic chemistry, where it can be further functionalized; for example, it can be oxidized to its corresponding carboxylic acid, such as 2-(7-Chloro-1-benzofuran-2-yl)acetic acid , or used to create analogs like 2-(7-Chloro-1-benzofuran-2-yl)propanoic acid . The specific role and mechanism of action of this compound are dependent on the final target molecule it is used to create. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

2-(7-chloro-1-benzofuran-2-yl)ethanol

InChI

InChI=1S/C10H9ClO2/c11-9-3-1-2-7-6-8(4-5-12)13-10(7)9/h1-3,6,12H,4-5H2

InChI Key

RLYGHSDYOSPSHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=C2)CCO

Origin of Product

United States

Preparation Methods

Cyclization of ortho-Hydroxystilbenes under Acidic Conditions

One classical approach involves the cyclization of ortho-hydroxystilbene derivatives bearing a chloro substituent. Under acidic conditions, these stilbenes undergo intramolecular cyclization to form the benzofuran ring system. The reaction typically proceeds via protonation of the hydroxyl group, facilitating ring closure to yield the benzofuran core with the desired substitution pattern.

  • Key features:
    • Acid catalysis (e.g., p-toluenesulfonic acid)
    • Formation of benzofuran ring via dehydration and cyclization
    • Retention of chloro substituent on the aromatic ring
    • Subsequent functional group manipulation to introduce or preserve the ethan-1-ol moiety

p-Toluenesulfonic Acid-Mediated Cyclization of o-(1-Alkynyl)phenols

Another effective synthetic route uses o-(1-alkynyl)phenols as precursors. Treatment with p-toluenesulfonic acid induces cyclization through electrophilic activation of the alkyne, resulting in benzofuran formation.

  • Advantages:
    • High regioselectivity for benzofuran formation
    • Mild reaction conditions
    • Suitable for substrates with chloro substituents
    • The ethan-1-ol side chain can be introduced either before or after cyclization depending on the substrate design

Halogenation and Subsequent Functional Group Transformations

Starting from 2-(1-benzofuran-2-yl)ethan-1-ol, selective chlorination at the 7-position can be achieved using electrophilic halogenating agents under controlled conditions. This method allows the preparation of the chloro-substituted benzofuran derivative by direct functionalization.

  • Typical reagents:
    • N-Chlorosuccinimide (NCS)
    • Chlorine gas under controlled conditions
  • Considerations:
    • Regioselective chlorination is critical
    • Avoidance of over-chlorination or side reactions
    • Purification to isolate the mono-chlorinated product

Detailed Research Findings and Reaction Data

Reaction Conditions and Yields

Method Starting Material Key Reagents Conditions Yield (%) Notes
Acidic cyclization of ortho-hydroxystilbenes ortho-Hydroxystilbene derivative p-Toluenesulfonic acid Reflux in acidic medium 65-75 Efficient ring closure, moderate yields
Cyclization of o-(1-alkynyl)phenols o-(1-Alkynyl)phenol p-Toluenesulfonic acid Room temp to reflux 70-85 High regioselectivity, mild conditions
Selective chlorination 2-(1-benzofuran-2-yl)ethan-1-ol N-Chlorosuccinimide 0-25 °C, inert atmosphere 60-70 Requires careful control to avoid poly-chlorination

Mechanistic Insights

  • The cyclization of ortho-hydroxystilbenes proceeds through protonation of the hydroxyl group, followed by electrophilic attack on the adjacent alkene, leading to ring closure and dehydration to form the benzofuran ring.
  • In the p-toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)phenols, the acid activates the alkyne toward nucleophilic attack by the phenolic oxygen, facilitating cyclization.
  • Chlorination at the 7-position is governed by the electron density distribution on the benzofuran ring, with the chloro substituent introduced via electrophilic aromatic substitution.

Summary Table of Synthetic Routes

Step Reaction Type Reagents/Catalysts Outcome
1 Cyclization p-Toluenesulfonic acid Formation of benzofuran ring
2 Functional group transformation N-Chlorosuccinimide or other chlorinating agents Introduction of chloro substituent
3 Side chain introduction or retention Reduction or protection/deprotection steps Formation/maintenance of ethan-1-ol group

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the chloro substituent or to convert the alcohol group to an alkane.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in water or other nucleophiles in appropriate solvents.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chloro substituent and the benzofuran ring may play a role in binding to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol can be compared with other benzofuran derivatives such as:

Biological Activity

2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol is a compound derived from the benzofuran family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure

The compound features a benzofuran moiety substituted with a chloro group and an ethanol side chain. This specific arrangement is believed to influence its biological activity significantly.

Biological Activity Overview

The biological activities of 2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol can be categorized into several key areas:

1. Anticancer Activity

Research indicates that benzofuran derivatives exhibit notable anticancer properties. For instance, derivatives similar to 2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol have been shown to induce apoptosis in various cancer cell lines, including K562 leukemia cells.

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (mM)Mechanism of Action
2-(7-Chloro-1-benzofuran-2-yl)ethan-1-olK562TBDInduces apoptosis via mitochondrial pathway
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran]HL-600.1Tubulin inhibition

The mechanism of action for these compounds often involves disruption of the mitochondrial membrane potential, leading to cell death through apoptosis .

2. Antimicrobial Activity

Benzofuran derivatives have also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure may enhance its interaction with bacterial membranes.

Table 2: Antimicrobial Activity of Related Benzofuran Compounds

CompoundBacteriaMIC (µg/mL)Activity Type
2-(7-Chloro-1-benzofuran-2-yl)ethan-1-olStaphylococcus aureusTBDAntibacterial
Benzofuran derivative XEscherichia coli16 - 64Antibacterial

Studies have demonstrated that certain benzofurans possess moderate antibacterial activity, with MIC values ranging from 16 to 64 µg/mL against various strains .

3. Anti-inflammatory Properties

In addition to anticancer and antimicrobial effects, benzofuran derivatives have been investigated for their anti-inflammatory potential. Compounds in this class can inhibit pro-inflammatory cytokines such as IL-6.

Table 3: Anti-inflammatory Effects of Benzofuran Derivatives

CompoundCytokine InhibitionConcentration (µg/mL)
2-(7-Chloro-1-benzofuran-2-yl)ethan-1-olIL-6TBD
Benzofuran derivative YTNF-alphaTBD

These findings suggest that the compound may modulate inflammatory responses through the inhibition of specific cytokines .

Case Studies

Several studies have highlighted the biological activities associated with benzofuran derivatives:

  • Anticancer Study : A study demonstrated that a series of benzofuran derivatives exhibited selective toxicity against leukemia cells while sparing normal cells. The study emphasized the importance of substituents on the benzene ring in determining the potency of these compounds .
  • Antimicrobial Study : Another research effort focused on synthesizing and evaluating the antimicrobial activity of various benzofurans against clinical strains. The results indicated that certain modifications enhanced their efficacy against resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for 2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol, and how are yields optimized?

The synthesis of benzofuran derivatives typically involves cyclization of substituted precursors. For example:

  • Halogenation and cyclization : A benzofuran core can be synthesized via acid-catalyzed cyclization of chlorinated phenoxy ketones. Ethanol groups are introduced through nucleophilic substitution or reduction (e.g., using borane-dimethyl sulfide or LiAlH4) .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) is standard for isolating the product. Yields (e.g., 82–99%) depend on reaction time, stoichiometry, and catalyst choice .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds forming centrosymmetric dimers) .
  • Spectroscopy :
    • NMR : Confirms substituent positions (e.g., chlorine at C7, benzofuran coupling patterns).
    • IR : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹) .
  • Chromatography : TLC (e.g., Rf = 0.65 in ethyl acetate) monitors reaction progress .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential toxicity .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., methanesulfonyl chloride) .
  • Waste disposal : Halogenated byproducts require segregation and professional hazardous waste management .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported molecular geometries?

SCXRD reveals planarity deviations (e.g., benzofuran ring mean deviation: 0.005 Å) and hydrogen-bonding networks (e.g., O–H⋯O interactions). Discrepancies in bond angles or torsion between computational (DFT) and experimental data often arise from crystal packing effects, which can be analyzed using refinement software like SHELXL .

Q. What methodologies are used to study structure-activity relationships (SAR) for biological activity?

  • Antimicrobial assays : MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains, comparing analogs with varying substituents (e.g., chloro vs. fluoro at C7) .
  • Molecular docking : Predicts interactions with targets (e.g., dihydroorotate dehydrogenase for antiviral studies) using software like AutoDock .
  • Metabolic stability : LC-MS tracks in vitro metabolite formation (e.g., hydroxylation or glucuronidation) .

Q. How can conflicting spectroscopic data be reconciled during characterization?

  • Variable temperature NMR : Resolves dynamic effects (e.g., rotamers causing signal splitting).
  • High-resolution mass spectrometry (HR-MS) : Distinguishes isobaric interferences (e.g., Cl vs. CH3SO2 groups).
  • Cross-validation : Compare IR/Raman data with computational simulations (e.g., Gaussian) .

Q. What advanced techniques optimize reaction scalability for this compound?

  • Flow chemistry : Enhances reproducibility of exothermic steps (e.g., cyclization).
  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 5 h to 30 min for ester hydrolysis) .
  • DoE (Design of Experiments) : Identifies critical parameters (e.g., solvent polarity, catalyst loading) for yield optimization .

Methodological Comparison Table

ParameterExample 1 ()Example 2 ()
Reaction Type Ester hydrolysisChlorination
Catalyst KOHMethanesulfonyl chloride
Solvent Methanol/waterDichloromethane
Purification Column chromatography (EtOAc)Column chromatography (PE/CH₂Cl₂)
Yield 82%99%
Key Analytical Tool SCXRD¹H/¹³C NMR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.